![molecular formula C12H13N3O3S B2609690 N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)tetrahydrofuran-3-carboxamide CAS No. 2034615-49-9](/img/structure/B2609690.png)
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)tetrahydrofuran-3-carboxamide
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Overview
Description
The 1,2,4-oxadiazole ring is a five-membered heterocyclic compound that has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It is a perfect framework for novel drug development . The 1,2,4-oxadiazole derivatives have favorable physical, chemical, and pharmacokinetic properties, which significantly increase their pharmacological activity via hydrogen bond interactions with biomacromolecules .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives has been a focus of attention for a long time . Structural modifications are important in the development of novel 1,2,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .
Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .
Chemical Reactions Analysis
The chemical reactions of 1,2,4-oxadiazole derivatives are complex and varied. They can interact with nucleic acids, enzymes, and globular proteins .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their structure. They have favorable physical, chemical, and pharmacokinetic properties .
Scientific Research Applications
- These findings suggest that 1,2,4-oxadiazole derivatives containing a trifluoromethyl pyridine moiety could serve as potential templates for novel antibacterial agents .
Antibacterial Activity
Nematocidal Activity
Sigma Receptor Binding
Hydrolytic and Metabolic Stability
Structure–Activity Relationship (SAR)
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]oxolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-13-11(18-15-7)9-3-5-19-12(9)14-10(16)8-2-4-17-6-8/h3,5,8H,2,4,6H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRXERJJUMKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC=C2)NC(=O)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)tetrahydrofuran-3-carboxamide |
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